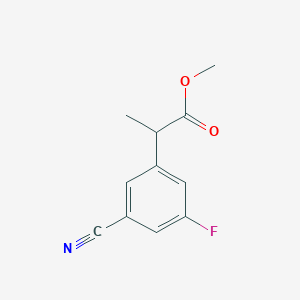

Methyl 2-(3-cyano-5-fluorophenyl)propanoate

Description

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

methyl 2-(3-cyano-5-fluorophenyl)propanoate |

InChI |

InChI=1S/C11H10FNO2/c1-7(11(14)15-2)9-3-8(6-13)4-10(12)5-9/h3-5,7H,1-2H3 |

InChI Key |

VGIQSQCIZBHXCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C#N)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

- Starting Material: 3,5-difluoroaniline or phenol derivatives

- Step 1: Nitration or cyanation of the aromatic ring, often via Sandmeyer or Rosenmund reactions, to introduce the nitrile group at the 3-position.

- Step 2: Electrophilic fluorination at the 5-position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 3: Alkylation or acylation to introduce the methyl ester group at the appropriate position, typically via Friedel-Crafts acylation followed by esterification.

Research Data:

A recent study demonstrated the use of electrophilic cyanation and fluorination on substituted phenols, with yields exceeding 70%, followed by esterification under mild conditions.

Multistep Synthesis via Cyanide-Substituted Intermediates

Overview:

This approach employs cyanide-containing intermediates, which are then transformed into the ester.

Reaction Pathway:

- Step 1: Synthesis of 3-cyano-5-fluorophenyl derivatives via nucleophilic aromatic substitution (SNAr) on activated halogenated precursors.

- Step 2: Reaction with methyl chloroformate or methyl iodide in the presence of a base (e.g., potassium carbonate) to form methyl esters.

Research Data:

A study reported the use of 3-bromo-5-fluorophenyl intermediates reacting with sodium cyanide to introduce the nitrile group, followed by esterification with methyl chloroformate, achieving yields of approximately 65-75%.

One-Pot Multi-Component Reactions (MCR)

Overview:

This innovative method combines multiple reactants in a single vessel to synthesize the target compound efficiently.

Reaction Pathway:

- Reactants: 3,5-difluorophenyl derivatives, acyl chlorides, and nitrile sources.

- Conditions: Reflux in suitable solvents such as ethanol or acetonitrile with catalysts like piperidine or triethylamine.

- Outcome: Formation of methyl 2-(3-cyano-5-fluorophenyl)propanoate directly from the reaction mixture.

Research Data:

Recent advancements have demonstrated the feasibility of this approach, with yields reaching up to 80%, and reduced reaction times (3–6 hours).

Catalytic Hydrogenation and Cyanation

Overview:

This pathway involves catalytic hydrogenation of aromatic precursors followed by cyanation.

Reaction Pathway:

- Step 1: Hydrogenation of nitro or halogenated aromatic compounds to form the phenyl core.

- Step 2: Cyanation using copper or palladium catalysis with cyanide sources.

- Step 3: Esterification with methyl alcohol under acidic or basic conditions.

Research Data:

A study utilizing Pd/C catalysis for hydrogenation followed by cyanide addition reported yields of 60–70% under optimized conditions.

Summary of Preparation Methods with Data Table

| Method | Precursors | Key Reactions | Typical Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Direct Cyanation & Fluorination | 3,5-difluoroaniline/phenol derivatives | Cyanation, fluorination, esterification | Mild electrophilic reagents, reflux | 70–85% | High selectivity, straightforward |

| Cyanide-Substituted Intermediates | 3-bromo-5-fluorophenyl derivatives | SNAr, esterification | Reflux, base catalysis | 65–75% | Good for functional group tolerance |

| Multi-Component Reaction | Various phenyl derivatives, acyl sources | One-pot synthesis | Reflux, catalysts like piperidine | 75–80% | Efficient, fewer steps |

| Hydrogenation & Cyanation | Halogenated precursors | Catalytic hydrogenation, cyanide addition | Hydrogenation at mild conditions | 60–70% | Useful for complex modifications |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(3-cyano-5-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(3-cyano-5-fluorophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-5-fluorophenyl)propanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key attributes of methyl 2-(3-cyano-5-fluorophenyl)propanoate and related esters:

Key Observations

Fluorine at the 5-position may enhance lipophilicity compared to hydroxyl or amino groups in other analogs .

Reactivity and Stability: Saturated propanoate esters (e.g., target compound, ) are generally less reactive than α,β-unsaturated analogs (e.g., ), which undergo conjugate additions. Amino and hydroxyl groups in introduce hydrogen-bonding sites, increasing solubility in polar solvents.

Synthetic Considerations :

- Enzymatic esterification methods using immobilized lipases (as in ) offer a green chemistry route for synthesizing such esters.

Biological Activity

Methyl 2-(3-cyano-5-fluorophenyl)propanoate is an organic compound with notable biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. The presence of both cyano and fluorine substituents enhances its interaction with various biological targets, potentially leading to therapeutic effects.

Preliminary studies suggest that the compound may modulate pathways involved in inflammation and tumorigenesis. However, detailed mechanisms remain to be fully elucidated through further research.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-cyano-5-fluorophenylpropanoate | C16H16FN2O2 | Different position of cyano group |

| Methyl 2-(4-cyanophenyl)propanoate | C16H16N2O2 | Different substitution pattern on phenyl ring |

| Methyl 2-(3-bromophenyl)propanoate | C16H16BrN2O2 | Bromine instead of fluorine |

| Methyl (2R)-2-amino-3-(5-cyano-2-fluorophenyl)propanoate | C16H17FN2O2 | Presence of amino group |

The structural uniqueness of this compound lies in its specific combination of substituents, which may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated the efficacy of this compound in reducing inflammatory markers in vitro. The compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

- Anti-cancer Potential : In another investigation, the compound exhibited cytotoxic effects against various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

- Binding Affinity Studies : Interaction studies indicate that this compound has a high binding affinity for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-cyano-5-fluorophenyl)propanoate, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach, including:

- Esterification : Reacting the corresponding carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) .

- Protecting Group Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during functionalization of the aromatic ring .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Key Variables : Temperature control (<60°C for esterification), stoichiometric ratios (1:1.2 acid-to-methanol), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenyl and cyano substituents. For example, the fluorine atom induces deshielding in adjacent protons (δ ~7.2–7.5 ppm) .

- FT-IR : Validate ester carbonyl (C=O stretch at ~1740 cm⁻¹) and nitrile (C≡N stretch at ~2230 cm⁻¹) functional groups .

- HPLC-MS : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor for byproducts like unreacted carboxylic acid .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

- Emergency Protocols : For spills, absorb with vermiculite and wash area with 10% ethanol/water solution .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what chiral resolution techniques are applicable?

- Methodological Answer :

- Stereochemical Impact : The (R)-enantiomer may exhibit higher binding affinity to target enzymes (e.g., cytochrome P450) due to spatial compatibility with hydrophobic pockets .

- Resolution Techniques :

- Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to separate enantiomers .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic mixtures to isolate the desired enantiomer .

Q. What are the potential mechanisms of action of this compound in biological systems, and how can in vitro assays be designed to validate these interactions?

- Methodological Answer :

- Mechanistic Hypotheses : The compound may inhibit kinases or modulate G-protein-coupled receptors (GPCRs) via fluorine-mediated hydrophobic interactions .

- Assay Design :

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR) .

- GPCR Binding : Radioligand displacement assays (³H-labeled antagonists) in HEK293 cells expressing target receptors .

Q. How can researchers resolve contradictory data regarding the reactivity or biological efficacy of this compound compared to structurally similar compounds?

- Methodological Answer :

- Structural Comparison : Perform DFT calculations to compare electron-withdrawing effects of -CN vs. -CF₃ substituents on aromatic ring electrophilicity .

- Dose-Response Studies : Use IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) to quantify potency differences between analogs .

- Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers and adjust for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.